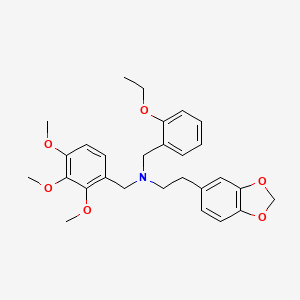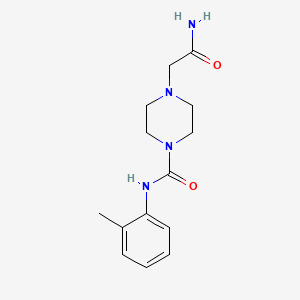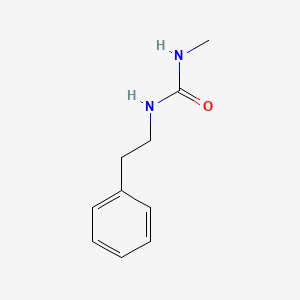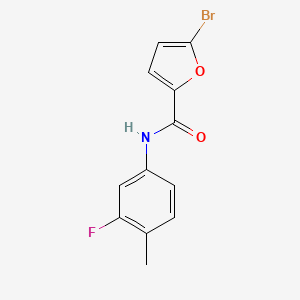
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as 2C-E, is a synthetic psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist, and pharmacologist. 2C-E is known for its potent psychedelic effects and has gained popularity among recreational drug users. However, its potential for scientific research has also been recognized, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of 2C-E is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other serotonin receptors and affect the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E include altered perception, mood, and cognition. It may also cause changes in heart rate, blood pressure, and body temperature. Additionally, it has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and social behavior.
実験室実験の利点と制限
One advantage of using 2C-E in lab experiments is its potent psychedelic effects, which can be used to study the brain and its functions. However, its potential for abuse and the lack of standardized dosing protocols are significant limitations. Additionally, the legality of 2C-E varies by country, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on 2C-E. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and PTSD. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, research on the potential risks and long-term effects of 2C-E use is also needed to inform public health policies and harm reduction strategies.
合成法
The synthesis of 2C-E involves several steps, starting with the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-ethoxybenzylamine to form 2,5-dimethoxy-N-(2-ethoxybenzyl)phenethylamine. This compound is then reacted with 2,3,4-trimethoxybenzaldehyde to form 2,5-dimethoxy-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)phenethylamine. Finally, the compound is reduced using lithium aluminum hydride to form 2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine.
科学的研究の応用
2C-E has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Studies have shown that 2C-E has anxiolytic and antidepressant effects, and it may also enhance cognitive function. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis (cell death) in cancer cells.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c1-5-33-23-9-7-6-8-21(23)17-29(15-14-20-10-12-24-26(16-20)35-19-34-24)18-22-11-13-25(30-2)28(32-4)27(22)31-3/h6-13,16H,5,14-15,17-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWOSEQEAWMSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)

![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)




![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)